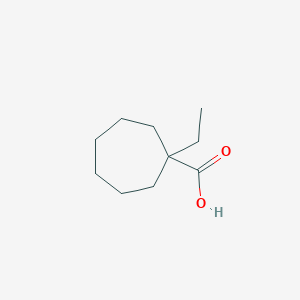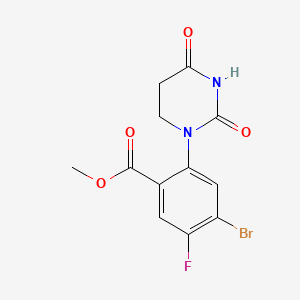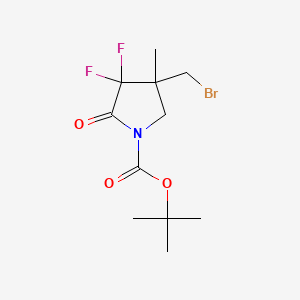![molecular formula C12H19Br B15300094 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane](/img/structure/B15300094.png)
4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane is a complex organic compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and applications. The compound’s molecular formula is C12H17Br, and it has a molecular weight of approximately 241.18 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane typically involves the bromination of tricyclo[4.3.1.1,3,8]undecane. This reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and concentration to achieve high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH), cyanide (CN), or amines (NH).
Reduction Reactions: The compound can be reduced to form tricyclo[4.3.1.1,3,8]undecane by using reducing agents like lithium aluminum hydride (LiAlH).
Oxidation Reactions: Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO4) to introduce functional groups such as hydroxyl (OH) or carboxyl (COOH) groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, KCN, or NH in solvents like ethanol or water.
Reduction: LiAlH in anhydrous ether.
Oxidation: KMnO4 in acidic or basic medium.
Major Products:
Substitution: Corresponding substituted tricyclo[4.3.1.1,3,8]undecane derivatives.
Reduction: Tricyclo[4.3.1.1,3,8]undecane.
Oxidation: Hydroxylated or carboxylated tricyclo[4.3.1.1,3,8]undecane derivatives.
Applications De Recherche Scientifique
4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane involves its reactivity due to the presence of the bromomethyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways depend on the specific reaction and application, but generally involve nucleophilic substitution or addition reactions .
Comparaison Avec Des Composés Similaires
Tricyclo[4.3.1.1,3,8]undecane: The parent compound without the bromomethyl group.
4-(Chloromethyl)tricyclo[4.3.1.1,3,8]undecane: Similar structure with a chloromethyl group instead of bromomethyl.
4-(Hydroxymethyl)tricyclo[4.3.1.1,3,8]undecane: Contains a hydroxymethyl group instead of bromomethyl.
Uniqueness: 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane is unique due to its specific reactivity and stability conferred by the bromomethyl group. This makes it a valuable intermediate in various chemical syntheses and applications, distinguishing it from its analogs.
Propriétés
Formule moléculaire |
C12H19Br |
|---|---|
Poids moléculaire |
243.18 g/mol |
Nom IUPAC |
4-(bromomethyl)tricyclo[4.3.1.13,8]undecane |
InChI |
InChI=1S/C12H19Br/c13-7-12-6-10-2-8-1-9(3-10)5-11(12)4-8/h8-12H,1-7H2 |
Clé InChI |
XDVDPRAXSZSJMV-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C(C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


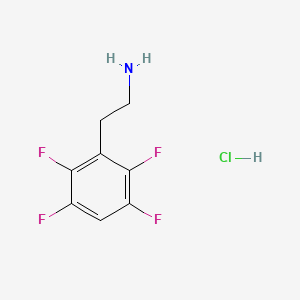

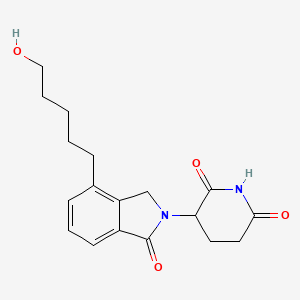
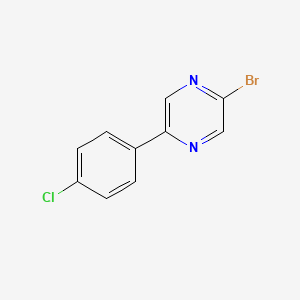

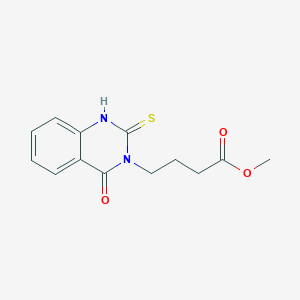
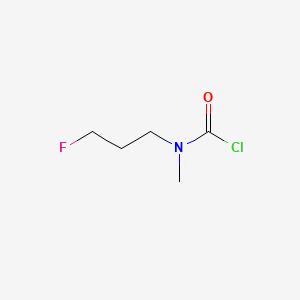
![2H,3H-furo[2,3-c]pyridin-5-amine](/img/structure/B15300062.png)
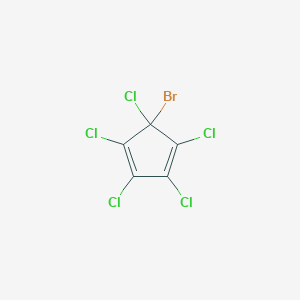
![2-methyl-N-[1-(trimethylsilyl)hex-1-yn-3-yl]propane-2-sulfinamide](/img/structure/B15300069.png)

